molecular formula C13H16N2O2S B401427 (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid CAS No. 312929-75-2

(2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid

Cat. No. B401427
CAS RN: 312929-75-2
M. Wt: 264.35g/mol
InChI Key: MPVWBSXUPRXRNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid, also known as BSB, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. BSB is a benzimidazole derivative that has a butylsulfanyl group attached to it. It has been found to exhibit promising biological activities, including anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of certain enzymes and signaling pathways in cells.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory molecules. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

(2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit promising biological activities. However, there are some limitations to working with this compound. It is a relatively new compound, and more research is needed to fully understand its properties and potential applications. Additionally, this compound has not been extensively tested in animal models, and its safety profile has not been fully established.

Future Directions

There are several potential future directions for research on (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another potential direction is the investigation of the mechanism of action of this compound, which could lead to the identification of new targets for drug development. Additionally, more research is needed to fully understand the safety and toxicity profile of this compound.

Synthesis Methods

(2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid can be synthesized through a multistep process involving the condensation of 2-aminobenzenethiol with ethyl 2-bromoacetate to form the intermediate compound, which is then reacted with 2-aminobenzoic acid in the presence of a catalyst to obtain the final product.

Scientific Research Applications

(2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid has been the subject of several scientific studies due to its potential therapeutic applications. One study found that this compound exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in human cells. Another study demonstrated that this compound had anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2-(2-butylsulfanylbenzimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-2-3-8-18-13-14-10-6-4-5-7-11(10)15(13)9-12(16)17/h4-7H,2-3,8-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVWBSXUPRXRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=CC=CC=C2N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.